molecular formula C22H20N4P2 B020837 1,2-Bis(di(pyridin-2-yl)phosphino)ethane CAS No. 106308-26-3

1,2-Bis(di(pyridin-2-yl)phosphino)ethane

Cat. No.: B020837
CAS No.: 106308-26-3
M. Wt: 402.4 g/mol
InChI Key: GBLNXAZZONXIQE-UHFFFAOYSA-N
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Description

1,2-Bis(di(pyridin-2-yl)phosphino)ethane is a useful research compound. Its molecular formula is C22H20N4P2 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 712395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

1,2-Bis(bis(pyridin-2-ylmethyl)phosphino)ethane has been synthesized and its complex with PdCl2 studied. The compound displays a square-planar [Pd@Cl2P2] geometry, illustrating its potential in coordination chemistry and crystallography (Baranov, Sukhikh, & Artem’ev, 2022).

Reaction with Alkynes

This compound is used in uncatalyzed [2+2] cycloaddition reactions of alkynes, offering a metal-free, room-temperature protocol for synthesizing substituted cyclobutenes (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Copper Complex Formation

The reaction of copper 3-trimethylsilylpyridine-2-thiolate with bis(diphenylphosphino)ethane produces a dimeric compound with both bridging and chelating ligands. This showcases its utility in the synthesis of complex metallic structures (Castro et al., 1996).

Co-crystal Formation

The formation of co-crystals with 4-alkoxybenzoic acids demonstrates its applicability in crystal engineering and molecular design (Tabuchi, Gotoh, & Ishida, 2015).

Electropolymerisation

This compound plays a role in electropolymerisation processes, contributing to the development of functionalised films with specific optical and electrooptic responses. This can be crucial for materials science and nanotechnology applications (Facchetti et al., 2006).

Ligand Synthesis

It serves as a ligand in the synthesis of various macrocyclic and polynuclear metal complexes, highlighting its versatility in inorganic synthesis (Wu et al., 2012).

Catalysis

The compound is utilized in catalytic processes, such as the synthesis of imidazopyridine-based cations, demonstrating its potential in organic synthesis and catalysis (Moreno-Olivares, Cervantes, & Tiburcio, 2013).

Safety and Hazards

1,2-Bis(di(pyridin-2-yl)phosphino)ethane can cause irritation to the skin, eyes, and respiratory tract . It is harmful by inhalation, in contact with skin, and if swallowed . It may cause severe burns .

Mechanism of Action

Target of Action

1,2-Bis(di(pyridin-2-yl)phosphino)ethane, also known as 1,2-BIS(DI-2-PYRIDYLPHOSPHINO)ETHANE, is a type of pyridylphosphine . Pyridylphosphines are widely used in coordination chemistry and catalysis . They exhibit rich coordination abilities toward transition metal ions due to the presence of “hard” (pyridine N atoms) and “soft” (P atoms) donor centers . Therefore, the primary targets of this compound are transition metal ions .

Mode of Action

This compound interacts with its targets (transition metal ions) by forming a chelating complex . For instance, treatment of this phosphine with Pd (COD)Cl2 affords a chelating complex of [PdLCl2] type, wherein the Pd (II) ion displays a square-planar [Pd@Cl2P2] geometry . This interaction results in the formation of molecular complexes and coordination polymers .

Biochemical Pathways

It is known that pyridylphosphines, including this compound, are used to synthesize a plethora of molecular complexes and coordination polymers . These complexes and polymers have applications in creating luminescent materials, efficient catalysts, and promising drugs .

Result of Action

The result of the action of this compound is the formation of molecular complexes and coordination polymers . These complexes and polymers have been recognized as remarkable luminescent materials, efficient catalysts, and promising drugs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound occurs in THF solution at ambient temperature for overnight . .

Properties

IUPAC Name

2-dipyridin-2-ylphosphanylethyl(dipyridin-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4P2/c1-5-13-23-19(9-1)27(20-10-2-6-14-24-20)17-18-28(21-11-3-7-15-25-21)22-12-4-8-16-26-22/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLNXAZZONXIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)P(CCP(C2=CC=CC=N2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328004
Record name 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106308-26-3
Record name 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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